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Compound of Interest

Compound Name: ATPase-IN-3

Cat. No.: B12001893

Disclaimer: As of this writing, "ATPase-IN-3" does not correspond to a publicly documented
specific molecule in scientific literature. Therefore, this technical guide will utilize the well-
characterized, potent, and selective allosteric p97 ATPase inhibitor, NMS-873, as a
representative compound to illustrate the cellular effects, experimental protocols, and signaling
pathways associated with this class of inhibitors. The data and methodologies presented are
based on published findings for NMS-873 and serve as a comprehensive example for
researchers studying similar ATPase inhibitors.

Introduction and Mechanism of Action

Valosin-Containing Protein (VCP), also known as p97, is a highly conserved AAA+ (ATPases
Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining
protein homeostasis.[1][2][3] It functions as a molecular chaperone, utilizing the energy from
ATP hydrolysis to remodel or disassemble protein complexes, thereby regulating processes
such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated
degradation (ERAD), and autophagy.[1][3][4]

ATPase-IN-3, exemplified by NMS-873, is an allosteric inhibitor of p97 ATPase.[5] Unlike ATP-
competitive inhibitors that bind to the enzyme's active site, NMS-873 binds to a novel allosteric
site at the interface between the D1 and D2 ATPase domains of adjacent p97 protomers.[6]
This binding stabilizes the ADP-bound state of the enzyme, interrupting its catalytic cycle and
inhibiting its function.[7] This mode of action leads to high specificity for p97 over other AAA
ATPases and kinases.[5]
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Quantitative Data Summary

The inhibitory activity of NMS-873 has been quantified both in enzymatic and cell-based

assays. The following tables summarize these findings for easy comparison.

Table 1: In Vitro Enzymatic Inhibition

Target Inhibitor IC50 Assay Type
NADH-coupled
p97/VCP ATPase NMS-873 30 nM
ATPase assay
Other AAA ATPases NMS-873 >10 uM Not Specified
53 Kinase Panel NMS-873 >10 pM Not Specified
Hsp90 NMS-873 >10 uM Not Specified
Data compiled from sources.[5][8]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
Cell Line Cancer Type Inhibitor IC50 Assay Type
Colon 0.4 pM (400 Cell Viability
HCT116 . NMS-873
Carcinoma nM) (ATP-based)
) Cell Viability
HelLa Cervical Cancer NMS-873 0.7 uM (700 nM)
(ATP-based)
Various
Hematological & - NMS-873 0.08 uM - 2 uM Not Specified

Solid Tumors

Data compiled from sources.[8][9]

Core Cellular Effects of p97 Inhibition
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Inhibition of p97 by compounds like NMS-873 triggers a cascade of cellular events stemming
from the disruption of protein homeostasis.

On-Target Effect: Disruption of Protein Homeostasis &
Induction of ER Stress

The primary consequence of p97 inhibition is the failure to extract and process ubiquitinated
proteins destined for degradation.[3][10] This leads to the accumulation of poly-ubiquitinated
proteins and substrates of the ERAD pathway.[9][10] The buildup of misfolded proteins in the
endoplasmic reticulum generates significant proteotoxic stress, which in turn activates the
Unfolded Protein Response (UPR).[6][9][10] The UPR is a signaling network designed to
restore ER homeostasis, but under sustained stress, it can switch to promoting apoptosis
(programmed cell death).[3][10][11][12]
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Caption: p97 inhibition disrupts protein degradation, leading to ER stress and UPR activation.
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On-Target Effect: Modulation of Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein
aggregates.[12] p97 is involved in several stages of autophagy, including autophagosome
maturation.[1] Treatment with NMS-873 interferes with this process, leading to a disruption in
autophagic flux.[6] This is often observed as an accumulation of the autophagosome marker
LC3-II.[13][14] The blockage of both the proteasome and autophagy pathways can overwhelm
the cell's capacity to clear misfolded proteins, leading to cell death.[1][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12001893#cellular-effects-of-atpase-in-3-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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